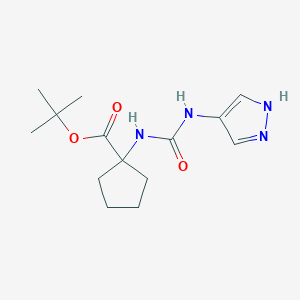
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate, also known as TPC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cyclopentane-based compound that contains a pyrazole ring and a tert-butyl group. This compound has shown promising results in various research fields, including medicinal chemistry, nanotechnology, and materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and pathways involved in inflammation and tumor growth. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is its ease of synthesis and incorporation into various drug delivery systems. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is also relatively stable and has a long shelf life, making it an ideal candidate for use in laboratory experiments. However, one limitation of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate. One potential area of research is the development of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate-based drug delivery systems for the treatment of various diseases. Another potential area of research is the study of the mechanism of action of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate, which could lead to the development of new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, the synthesis and characterization of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate derivatives could lead to the development of more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate involves a multi-step process that begins with the reaction of tert-butyl cyclopentanone with hydrazine hydrate to form tert-butyl cyclopentanone hydrazone. The hydrazone is then reacted with ethyl chloroformate to form tert-butyl 1-(1H-pyrazol-4-ylcarbamoyl) cyclopentane-1-carboxylate. Finally, the tert-butyl group is deprotected using trifluoroacetic acid to obtain tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has been extensively studied for its potential use in various scientific research fields. It has been shown to have significant anti-inflammatory, anti-tumor, and anti-oxidant properties. tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate has also been studied for its potential use in drug delivery systems, as it can be easily incorporated into liposomes and nanoparticles.
Propiedades
IUPAC Name |
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-13(2,3)21-11(19)14(6-4-5-7-14)18-12(20)17-10-8-15-16-9-10/h8-9H,4-7H2,1-3H3,(H,15,16)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCNOGNOTUENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)NC(=O)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1-(1H-pyrazol-4-ylcarbamoylamino)cyclopentane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)

![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)
![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)